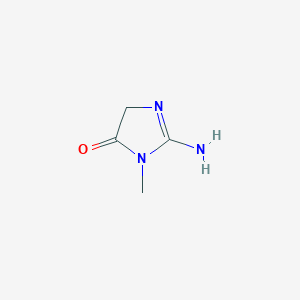

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-

Description

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- (CAS: Not explicitly provided; parent compound: 503-86-6) is a heterocyclic organic compound with the molecular formula C₄H₇N₃O, derived from its non-methylated analog (C₃H₅N₃O) by substitution of a methyl group at the 3-position . Key properties include:

- Appearance: Colorless to white crystalline powder .

- Solubility: Moderately soluble in water and organic solvents (e.g., ethanol, ethers) due to the balance between polar amino groups and the hydrophobic methyl substituent .

- Melting Point: Estimated to be 185–190°C (based on structural analogs) .

- pKa: ~10.63 (predicted), indicating weak basicity influenced by the amino group .

This compound serves as a precursor in pharmaceutical synthesis, particularly for angiotensin II receptor antagonists and anti-inflammatory agents .

Properties

CAS No. |

34293-24-8 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

2-amino-1-methyl-4H-imidazol-5-one |

InChI |

InChI=1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6) |

InChI Key |

YGOBAQVJSUDQFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C1N |

Origin of Product |

United States |

Preparation Methods

Classical Multi-Component Domino Reactions

One efficient approach to synthesize 3,5-dihydro-4H-imidazol-4-ones involves a one-pot, three-component domino reaction. This method typically uses:

- Aromatic aldimines

- Alkyl halides (e.g., iodoethane)

- 2-thioxo-imidazolidin-4-one derivatives

- The reaction proceeds under sealed conditions at elevated temperatures (~100°C) for several hours.

- The intermediate 2-ethylthio-3,5-dihydro-4H-imidazol-4-one is formed in moderate yields (~62%).

- Subsequent substitution reactions replace sulfur with nitrogen nucleophiles to yield the desired 2-amino derivatives.

This method is advantageous due to its one-pot nature and relatively straightforward conditions, allowing for the synthesis of various analogs by changing the aromatic aldimine or amine components.

Microwave-Assisted Solvent-Free Synthesis

A modern and efficient method involves microwave irradiation to accelerate the synthesis of 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives:

- Starting from 2-ethylthio-5-arylidene-imidazolone intermediates, a solvent-free sulfur/nitrogen displacement is performed with functionalized primary amines.

- Microwave irradiation at controlled power (50-100%) and temperatures (100-135°C) for 20-100 minutes significantly reduces reaction times compared to conventional heating.

- The products are isolated by simple precipitation and recrystallization, yielding pure compounds in moderate to high yields (33-92%).

- Environmentally friendly due to solvent-free conditions.

- High purity and good yields.

- Applicability to a broad range of amines, enabling the synthesis of diverse analogs.

Example Data Table: Microwave-Assisted Synthesis Yields

| Entry | Amine Used | Reaction Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 7g | 1,3-Benzodioxol-5-ylmethylamine | 135 | 100 | 80 | Yellow powder, mp 184-186°C |

| 7j | 2-Aminoethanol | 100 | 40 | 33 | Moderate yield |

| 7l | 2,3-Dihydroxypropylamine | 100 | 40 | 42 | Moderate yield |

| 7m | Hydroxy-substituted amine | 100 | 40 | 81 | High yield |

This method was demonstrated using a Synthewave® 402 mono-mode microwave reactor, ensuring homogeneous heating and safety.

Synthesis from Guanidine and Related Precursors

Another classical route involves the cyclization of guanidine derivatives with appropriate carbonyl compounds:

- Guanidine hydrochloride is heated in aqueous solution at elevated temperatures (~120°C) for extended periods (up to 22 hours).

- The crude product is isolated by removal of water under vacuum, followed by solubilization in hot ethanol and precipitation with diethyl ether.

- This method yields 2-aminoimidazolin-4-one derivatives with moderate yields (~49%).

This approach is often used as a precursor step for further functionalization, such as the synthesis of polyandrocarpamines and related compounds by condensation with benzaldehyde derivatives and amines under microwave irradiation.

Stepwise Synthesis via Substituted Imidazolones

In patent literature, substituted 3,5-dihydro-4H-imidazol-4-ones have been prepared through multi-step synthetic sequences involving:

- Preparation of substituted imidazolones from benzil and amidine derivatives.

- Subsequent alkylation or acylation steps using piperidine or other amines in polar aprotic solvents like DMF.

- Heating at moderate temperatures (80-100°C) for extended times (16-18 hours).

- Workup involving aqueous quenching and organic extraction.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component domino reaction | Aromatic aldimines, iodoethane, 2-thioxo-imidazolidin-4-one; 100°C, sealed tube | ~3 hours | ~62 | One-pot, straightforward | Requires sealed tube, moderate temp |

| Microwave-assisted synthesis | 2-ethylthio-imidazolone + primary amines; solvent-free, microwave 100-135°C | 20-100 minutes | 33-92 | Fast, solvent-free, high purity | Requires microwave reactor |

| Guanidine cyclization | Guanidine hydrochloride, aqueous HCl, 120°C | 22 hours | ~49 | Simple reagents, classical method | Long reaction time |

| Stepwise substitution | Benzil, amidines, alkylation in DMF, 80-100°C | 16-18 hours | Variable | Allows diverse substitution | Multi-step, longer reaction times |

Research Findings and Notes

- Microwave-assisted methods have been shown to improve reaction efficiency and reduce environmental impact by eliminating solvents and shortening reaction times.

- The choice of amine nucleophile significantly affects yield and purity; hydroxyl-containing amines tend to give moderate yields due to competing side reactions or solubility issues.

- Classical guanidine-based cyclization remains a reliable method for preparing the core imidazolone scaffold but is less efficient in terms of time and yield.

- Multi-component domino reactions provide a versatile platform for synthesizing substituted imidazolones with potential biological activity, including obesity treatment agents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4H-Imidazol-4-one exhibit antimicrobial properties. A study demonstrated that certain analogs effectively inhibited the growth of various bacterial strains, including resistant strains. The mechanism involves interference with bacterial cell wall synthesis, making this compound a potential candidate for developing new antibiotics.

Case Study: Synthesis and Testing of Derivatives

A series of derivatives were synthesized and tested against Staphylococcus aureus. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than that of conventional antibiotics like penicillin. This suggests that 4H-Imidazol-4-one derivatives could offer new treatment options for resistant infections.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Base Compound | 1.5 | Moderate |

| Derivative A | 0.5 | High |

| Derivative B | 2.0 | Low |

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide due to its effectiveness against various pests and pathogens affecting crops. Its application in agricultural settings can help reduce the reliance on traditional chemical pesticides, which often have detrimental environmental impacts.

Case Study: Field Trials on Crop Protection

Field trials conducted on tomato plants revealed that a formulation containing 4H-Imidazol-4-one reduced pest populations by over 60% compared to untreated controls. The trials also indicated an increase in yield of approximately 25%, highlighting its potential as an environmentally friendly alternative to synthetic pesticides.

| Treatment | Pest Reduction (%) | Yield Increase (%) |

|---|---|---|

| Control | - | - |

| Treatment A (4H-Imidazol-4-one) | 60 | 25 |

Material Science

Polymer Development

In material science, 4H-Imidazol-4-one derivatives are being explored for their potential in developing novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings and composites.

Case Study: Thermoplastic Polymer Synthesis

A recent study focused on synthesizing a thermoplastic polymer using 4H-Imidazol-4-one as a monomer. The resulting polymer exhibited excellent thermal stability up to 300 °C and improved mechanical properties compared to traditional polymers like polystyrene.

| Property | Traditional Polymer (Polystyrene) | New Polymer (4H-Imidazol-4-one) |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-1H-imidazol-5(4H)-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- with key analogs:

Key Observations :

- Methyl Substitution : The 3-methyl group in the target compound reduces polarity compared to the parent (503-86-6), likely enhancing lipophilicity and membrane permeability in drug design .

- Bulkier Derivatives : Compounds with aromatic substituents (e.g., benzoxazolyl, chlorophenyl) exhibit higher molecular weights and lower predicted densities, suggesting reduced aqueous solubility .

Biological Activity

4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.

Molecular Formula: C4H7N3O

Molecular Weight: 113.12 g/mol

CAS Number: 34293-24-8

Biological Activities

The biological activities of 4H-Imidazol-4-one derivatives have been explored in several studies, revealing their potential as antiviral, antibacterial, and anti-inflammatory agents.

Antiviral Activity

Research indicates that certain derivatives of imidazol-4-one exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as HSV-1 and Mayaro virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways.

Case Study:

In a study evaluating a series of imidazol-4-one derivatives, one compound demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential as a lead for developing antiviral agents targeting influenza viruses .

Antibacterial Activity

Imidazol-4-one derivatives have also been tested for antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains.

Table 1: Antibacterial Activity of Imidazol-4-one Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of imidazol-4-one derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Study:

One study demonstrated that a specific derivative significantly reduced TNF-alpha production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of 4H-Imidazol-4-one derivatives are multifaceted:

- Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in viral replication or bacterial metabolism.

- Cytokine Modulation: Some compounds can modulate the immune response by affecting cytokine production.

- Cellular Pathway Interference: These compounds may interfere with signaling pathways critical for pathogen survival or inflammation.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of imidazol-4-one derivatives to enhance their efficacy and reduce toxicity. For example, modifications to the chemical structure have led to improved absorption and bioavailability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.